

An In-depth Technical Guide to (6-Methylpyridin-3-yl)methanol

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Compound of Interest

Compound Name: (6-Methylpyridin-3-yl)methanol

Cat. No.: B032658

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **(6-Methylpyridin-3-yl)methanol**, a key building block in medicinal chemistry and organic synthesis.

Chemical Structure and IUPAC Name

(6-Methylpyridin-3-yl)methanol is a pyridine derivative characterized by a methyl group at the 6-position and a hydroxymethyl group at the 3-position. Its structure and nomenclature are fundamental to its role in the synthesis of complex molecular architectures.

IUPAC Name: **(6-Methylpyridin-3-yl)methanol**

Chemical Structure:

Caption: Chemical structure of **(6-Methylpyridin-3-yl)methanol**.

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and identifying properties of **(6-Methylpyridin-3-yl)methanol**.

Table 1: Physicochemical Properties

Property	Value
Melting Point	43-47°C
Boiling Point	238.2°C at 760 mmHg
Flash Point	>110 °C

Table 2: Chemical Identifiers

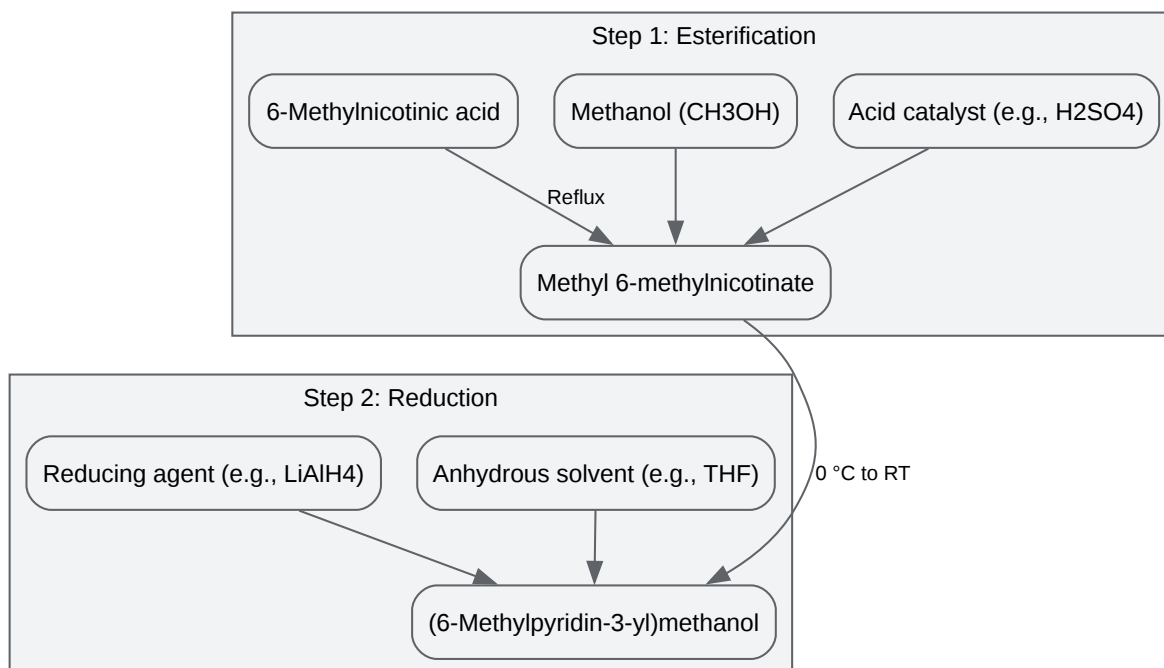
Identifier	Value
CAS Number	34107-46-5[1][2]
Molecular Formula	C7H9NO[1][2]
Molecular Weight	123.15 g/mol [1][2]
InChI	InChI=1S/C7H9NO/c1-6-2-3-7(5-9)4-8-6/h2-4,9H,5H2,1H3
InChIKey	DJCJOWDAAZEMCI-UHFFFAOYSA-N
SMILES	<chem>CC1=NC=C(C=C1)CO</chem>

Note: Detailed ¹H and ¹³C NMR spectroscopic data for **(6-Methylpyridin-3-yl)methanol** were not available in the searched public domain resources. Researchers should obtain analytical data on their synthesized or procured material for verification.

Experimental Protocols: Synthesis of (6-Methylpyridin-3-yl)methanol

(6-Methylpyridin-3-yl)methanol can be synthesized through various routes. A common and effective method involves the reduction of a 6-methylnicotinic acid derivative. Below is a representative experimental protocol for the synthesis of **(6-Methylpyridin-3-yl)methanol** from 6-methylnicotinic acid.

Workflow for the Synthesis of (6-Methylpyridin-3-yl)methanol



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Caption: A two-step synthesis workflow for **(6-Methylpyridin-3-yl)methanol**.

Detailed Methodology:

Step 1: Esterification of 6-Methylnicotinic Acid

- To a solution of 6-methylnicotinic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-methylnicotinate, which can be used in the next step without further purification if of sufficient purity.

Step 2: Reduction of Methyl 6-methylnicotinate

- To a stirred suspension of lithium aluminum hydride (LiAlH_4) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 6-methylnicotinate (1 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
- Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH_4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
- Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of celite to remove the aluminum salts.
- Wash the filter cake with THF.
- Combine the filtrate and washings and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(6-Methylpyridin-3-yl)methanol**.

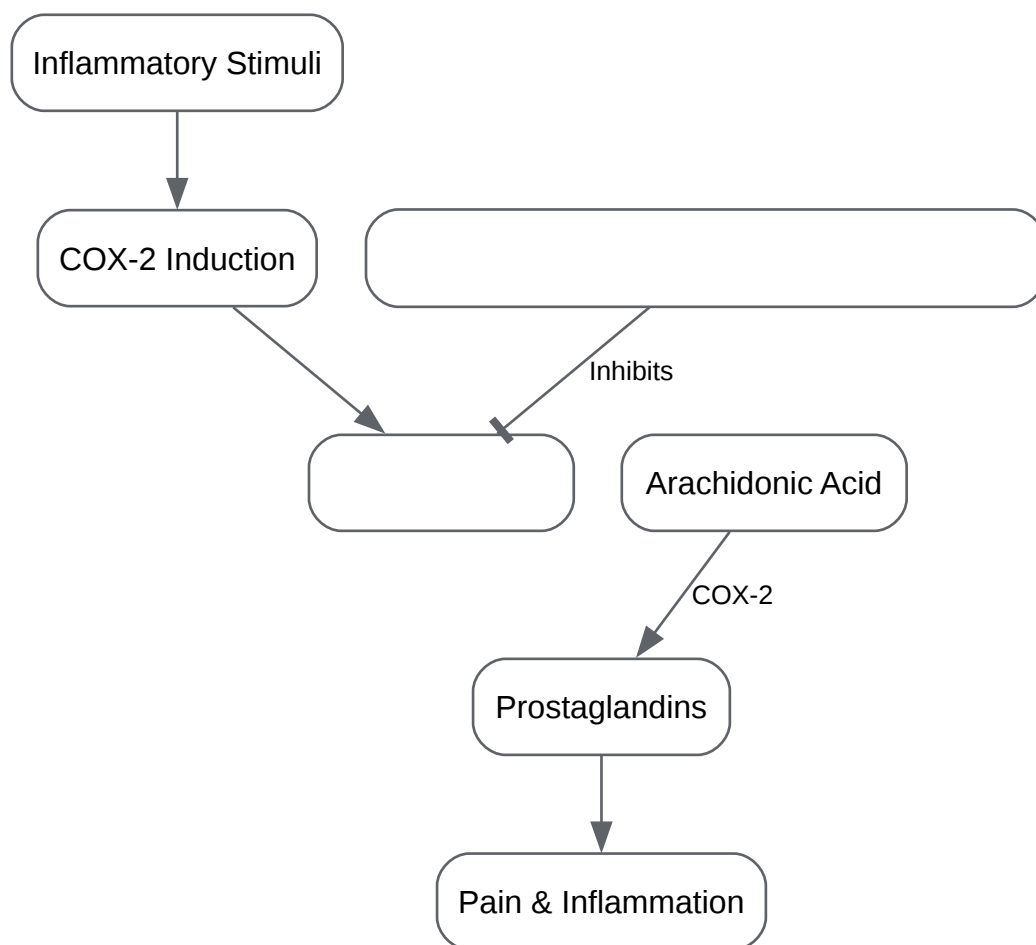
Applications in Drug Development and Medicinal Chemistry

(6-Methylpyridin-3-yl)methanol is a valuable building block in the synthesis of various biologically active compounds. Its primary significance lies in its use as a precursor for ligands targeting the central nervous system (CNS), particularly nicotinic acetylcholine receptors

(nAChRs).[3] The hydroxymethyl group provides a convenient handle for further chemical modifications, such as oxidation to the corresponding aldehyde, esterification, or etherification, enabling the exploration of structure-activity relationships (SAR).[3]

A notable application of **(6-Methylpyridin-3-yl)methanol** is in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[4][5][6][7] In the synthesis of Etoricoxib, **(6-Methylpyridin-3-yl)methanol** can be converted to a key intermediate, 1-(6-methylpyridin-3-yl)ethanone, which then undergoes further reactions to construct the final drug molecule. The pyridine ring of **(6-Methylpyridin-3-yl)methanol** is a core structural motif in Etoricoxib.

Signaling Pathway Context: COX-2 Inhibition by Etoricoxib



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Caption: The role of Etoricoxib in the COX-2 pathway.

This guide provides a foundational understanding of **(6-Methylpyridin-3-yl)methanol** for its application in research and development. For any laboratory use, it is imperative to consult relevant safety data sheets (SDS) and perform thorough risk assessments.

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